3-Bromo-2,5,6-trifluorobenzoyl chloride
Description
Structural Characterization of 3-Bromo-2,5,6-Trifluorobenzoyl Chloride
Systematic Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, This compound , reflects its substituent positions and functional groups. The molecular formula is C₇HBrClF₃O , with a molecular weight of 273.43 g/mol . The systematic numbering prioritizes the benzoyl chloride group at position 1, followed by bromine at position 3 and fluorine atoms at positions 2, 5, and 6. This arrangement minimizes substituent numbering (Figure 1).
| Attribute | Value | Source |
|---|---|---|
| CAS Registry Number | 1518390-38-9 | |
| SMILES Code | O=C(Cl)C1=C(F)C(F)=CC(Br)=C1F |
|
| Molecular Formula | C₇HBrClF₃O | |
| Molecular Weight | 273.43 g/mol |
Figure 1: Structural representation of this compound, highlighting substituent positions.
Crystallographic Studies and Conformational Analysis
Crystallographic data for this compound are limited, but analogous fluorinated benzoyl chlorides exhibit distinct conformational preferences. For example, 2,4,5-trifluorobenzoyl chloride demonstrates increased torsion angles between the phenyl ring and carboxylate group due to steric and electronic effects of fluorine. In this compound, the bromine atom at position 3 and fluorines at 2,5,6 likely induce:
- Steric hindrance : Bulky bromine and fluorine substituents may distort ring planarity.
- Electronic effects : Fluorine’s electron-withdrawing nature polarizes the C–Br bond, influencing reactivity.
While no direct X-ray diffraction data exist for this compound, computational methods (e.g., DFT) could predict its conformational stability.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
NMR spectroscopy provides insights into the electronic environment of aromatic protons. For related compounds like 2,6-difluorobenzyl chloride (C₇H₅ClF₂), proton signals appear in distinct regions due to fluorine’s deshielding effects. In this compound:
- Aromatic protons : Splitting patterns depend on fluorine and bromine substituents.
- Position 4 : Proton adjacent to fluorine at C5 and bromine at C3 may exhibit coupling constants (e.g., J = 9–12 Hz).
- Position 6 : Proton adjacent to fluorine at C5 and C6 may show complex splitting.
- Acyl chloride group : No protons present; the carbonyl carbon (δ ~165–170 ppm in ¹³C NMR) confirms the C=O group.
Table 1: Expected ¹H NMR chemical shifts for aromatic protons (hypothetical, based on analogs).
| Proton Position | Shift (δ, ppm) | Coupling Constants (Hz) |
|---|---|---|
| C4 (ortho to Br) | 7.3–7.5 | J = 8–10 (F–H coupling) |
| C6 (meta to F) | 7.0–7.2 | J = 5–7 (F–H coupling) |
Infrared (IR) Spectroscopy and Functional Group Identification
IR spectroscopy identifies key functional groups:
- C=O stretch : Strong absorption at 1750–1800 cm⁻¹ (acyl chloride).
- C–F stretches : Multiple peaks in 1100–1300 cm⁻¹ (asymmetric and symmetric stretches).
- C–Br stretch : Weak absorption near 600–800 cm⁻¹ .
Figure 2: Hypothetical IR spectrum highlighting critical absorption bands.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals fragmentation pathways:
- Molecular ion peak : m/z 273.43 (C₇HBrClF₃O⁺).
- Primary fragments :
Table 2: Expected mass spectrometric fragmentation patterns.
| Fragment | m/z | Relative Abundance (%) |
|---|---|---|
| [M]⁺ (C₇HBrClF₃O⁺) | 273.43 | 10–15 |
| [M–Cl]⁺ (C₇HBrF₃O⁺) | 237.38 | 25–30 |
| [M–Br]⁺ (C₇HClF₃O⁺) | 193.43 | 40–45 |
| [C₆HBrF₃]⁺ | 162.97 | 50–55 |
Properties
IUPAC Name |
3-bromo-2,5,6-trifluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrClF3O/c8-2-1-3(10)6(12)4(5(2)11)7(9)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSDCHSYLUPTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Precursor Benzoic Acid Derivatives
Method Overview:
A common approach involves chlorinating a precursor benzoic acid derivative, such as 2,5,6-trifluorobenzoic acid or its homologs, using chlorinating agents like thionyl chloride or phosphorus trichloride.
- Starting Material: 2,5,6-trifluorobenzoic acid or its esters.
- Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
- Reaction Conditions:
- Heating under reflux at 70–110°C.
- Removal of excess reagents under reduced pressure.
- Use of inert atmosphere to prevent side reactions.
Research Findings:
Heating 2,5,6-trifluorobenzoic acid with SOCl₂ typically yields the corresponding acyl chloride efficiently, with yields often exceeding 80%. This method is straightforward and well-documented in patent literature and organic synthesis protocols.
Conversion from 3-Bromo-2,5,6-trifluorobenzoic Acid
Method Overview:
This route involves synthesizing the acid first, then converting it into the acyl chloride.
- Preparation of 3-Bromo-2,5,6-trifluorobenzoic acid:
- Via electrophilic aromatic substitution or halogenation of the parent benzene derivative.
- Using bromination reagents such as bromine (Br₂) in the presence of catalysts like FeBr₃, under controlled temperature to favor substitution at the desired position.
- Conversion to Acyl Chloride:
- Reflux of the acid with thionyl chloride or oxalyl chloride.
- Reaction completion confirmed by disappearance of the acid’s carboxylic absorption in IR spectroscopy.
Research Data:
In one study, the brominated trifluorobenzoic acid was refluxed with SOCl₂ for 2–4 hours, yielding the acyl chloride with approximately 75–85% efficiency. The process is scalable and commonly employed in pharmaceutical intermediate synthesis.
Alternative Synthesis via Fluorination and Bromination Pathways
Method Overview:
Some methods involve multi-step synthesis starting from fluorinated benzene derivatives, followed by selective bromination and subsequent chlorination.
- Fluorination of benzene: Using electrophilic fluorination reagents (e.g., Selectfluor).
- Bromination: Selective substitution at the desired position with N-bromosuccinimide (NBS).
- Chlorination: Conversion of the carboxylic acid to acyl chloride via SOCl₂.
Research Insights:
These methods are more complex but allow for precise positional control of substituents, beneficial for synthesizing specific isomers with high regioselectivity.
Summary Data Table of Preparation Methods
| Method | Starting Material | Chlorinating Agent | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Direct Chlorination | 2,5,6-Trifluorobenzoic acid | Thionyl chloride | Reflux 70–110°C, 2–4 hrs | 80+ | Simple, scalable |
| Bromination + Chlorination | Benzene derivative | Br₂, SOCl₂ | Controlled temp, reflux | 75–85 | Regioselective, multi-step |
| Fluorination + Bromination | Fluorinated benzene | NBS, Selectfluor | Specific conditions | Variable | High regioselectivity |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5,6-trifluorobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-bromo-2,5,6-trifluorobenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 3-bromo-2,5,6-trifluorobenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions of bases or acids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 3-Bromo-2,5,6-trifluorobenzoic acid.
Reduction: 3-Bromo-2,5,6-trifluorobenzyl alcohol.
Scientific Research Applications
3-Bromo-2,5,6-trifluorobenzoyl chloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-bromo-2,5,6-trifluorobenzoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may modify proteins or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity: The number and position of fluorine atoms significantly influence reactivity. For example, 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride (4 F atoms) exhibits higher electrophilicity compared to 3-Bromo-2,4-difluorobenzoyl chloride (2 F atoms), accelerating reactions with amines or alcohols .
Thermal Stability :
- Fluorine-rich compounds (e.g., tetrafluoro derivatives) generally exhibit higher thermal stability due to strong C-F bonds. For instance, 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is stable at room temperature, whereas trifluoromethoxy-substituted analogs may require refrigeration for long-term storage .
Market and Industrial Relevance: The European market for 2,4,6-trifluorobenzoyl chloride (a simpler analog) is growing at a CAGR of 4.2% (2025–2032), driven by demand in pharmaceutical and agrochemical sectors . Bromo-fluoro benzoyl chlorides are priced 20–30% higher than non-halogenated counterparts due to synthesis complexity .
Synthetic Challenges :
- Introducing multiple fluorine atoms requires specialized fluorination techniques (e.g., Balz-Schiemann reaction or halogen exchange). For example, 3-Bromo-5-(trifluoromethoxy)benzoyl chloride synthesis involves bromination followed by trifluoromethoxylation, yielding 97% purity in commercial batches .
Biological Activity
3-Bromo-2,5,6-trifluorobenzoyl chloride is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, focusing on its antimicrobial properties and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the chlorination of 3-bromo-2,5,6-trifluorobenzoic acid or its derivatives. The process can be optimized through various reaction conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated benzoyl chlorides can inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Activity of Halogenated Benzoyl Chlorides
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 4-Bromo-3-methyl derivative | 0.5 | MRSA |
| Dichloro aniline derivative | 0.25 | Enterococci |
The Minimum Inhibitory Concentration (MIC) values indicate that halogenated compounds can effectively inhibit the growth of resistant strains of bacteria such as MRSA and Enterococcus spp. .
The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes or specific enzymes involved in cell wall synthesis. For example, related compounds have been shown to act as inhibitors of key metabolic pathways in bacteria like Mycobacterium tuberculosis, targeting enzymes crucial for cell wall integrity .
Case Studies
A notable study explored the effects of various halogenated benzoyl chlorides on Mycobacterium tuberculosis. The results demonstrated that certain derivatives exhibited potent antimycobacterial activity with MIC values comparable to established antitubercular agents. The presence of halogen substitutions was critical in enhancing the efficacy against resistant strains .
Another investigation focused on the synthesis and antimicrobial evaluation of new pyrazole derivatives containing brominated and trifluoromethyl groups. These derivatives displayed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential pathway for developing new antimicrobial agents based on the structural framework of this compound .
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-2,5,6-trifluorobenzoyl chloride, and what intermediates are critical for regioselective halogenation?
Methodological Answer: Synthesis typically involves sequential halogenation and fluorination of a benzoic acid precursor. For example:
- Step 1: Bromination of 2,5,6-trifluorobenzoic acid using PBr₃ or HBr/H₂SO₄ under controlled conditions to ensure regioselectivity at the 3-position .
- Step 2: Conversion to the acyl chloride via thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane at 0–5°C . Key intermediates include 3-bromo-2,5,6-trifluorobenzoic acid, which requires rigorous purification via recrystallization (e.g., using hexane/ethyl acetate) to avoid byproducts .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Methodological Answer:
- Analytical Techniques:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., fluorine-induced deshielding at C-2,5,6; bromine coupling in ¹H NMR) .
- Mass Spectrometry (EI-MS): Compare fragmentation patterns with NIST reference data for benzoyl chloride derivatives (e.g., m/z peaks corresponding to [M-Cl]⁺) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and detect hydrolyzed byproducts (e.g., benzoic acid) .
Advanced Research Questions
Q. What environmental factors destabilize this compound, and how can its shelf life be extended in laboratory settings?
Methodological Answer:
- Stability Challenges:
Q. How do the electron-withdrawing effects of fluorine substituents influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The 2,5,6-trifluoro groups enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. However, steric hindrance from fluorine may reduce coupling efficiency .
- Optimization Strategies:
- Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours.
- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) to detect aryl boronate intermediates .
Q. What spectroscopic anomalies arise due to the combined presence of bromine and fluorine in this compound?
Methodological Answer:
- ¹⁹F NMR: Three distinct signals for F-2 (–120 ppm), F-5 (–135 ppm), and F-6 (–140 ppm) due to varying electronic environments .
- X-ray Crystallography: Reveals distorted planar geometry at the carbonyl carbon (C=O bond length ~1.21 Å) and intermolecular halogen bonding between Br and adjacent fluorine atoms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
